
1-(3-Hydroxy-4-methoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Hydroxy-4-methoxyphenyl)prop-2-en-1-one, also known as a chalcone derivative, is an organic compound with the molecular formula C10H10O3. Chalcones are a class of compounds characterized by the presence of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Hydroxy-4-methoxyphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Hydroxy-4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products:
Oxidation: Produces carboxylic acids or quinones.
Reduction: Yields saturated alcohols.
Substitution: Results in halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
1-(3-Hydroxy-4-methoxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of 1-(3-Hydroxy-4-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1-(3-Hydroxy-4-methoxyphenyl)prop-2-en-1-one can be compared with other chalcone derivatives:
Propriétés
Formule moléculaire |
C10H10O3 |
|---|---|
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
1-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C10H10O3/c1-3-8(11)7-4-5-10(13-2)9(12)6-7/h3-6,12H,1H2,2H3 |
Clé InChI |
KZGICUHQADCKHL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[4-(2-azidoethyl)cyclohexyl]carbamate](/img/structure/B13567473.png)
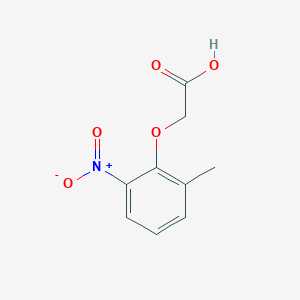
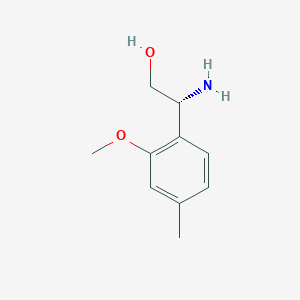
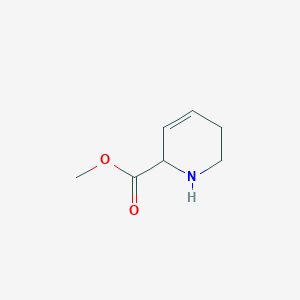
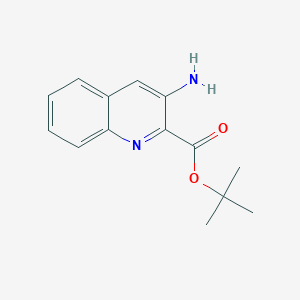

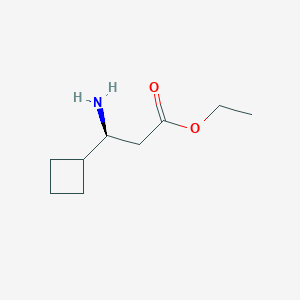
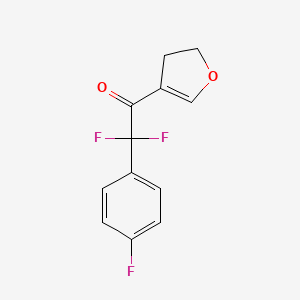



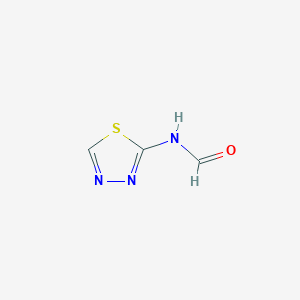
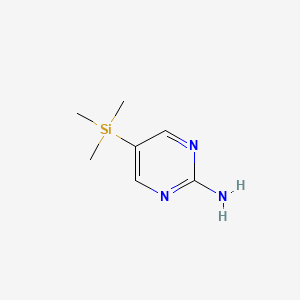
![1-[1-(4-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13567551.png)
